Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2O2/c1-2-15-10(14)9(11)6-3-4-7(12)8(13)5-6/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJFMJXQSOSNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507901 | |
| Record name | Ethyl bromo(3,4-dichlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41204-08-4 | |
| Record name | Ethyl bromo(3,4-dichlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate can be synthesized through several methods. One common method involves the bromination of ethyl 2-(3,4-dichlorophenyl)acetate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding ethyl 2-(3,4-dichlorophenyl)acetate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethyl 2-(3,4-dichlorophenyl)acetates.
Reduction: Formation of ethyl 2-(3,4-dichlorophenyl)acetate.
Oxidation: Formation of 2-(3,4-dichlorophenyl)acetic acid.
Scientific Research Applications
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can also participate in redox reactions, where it undergoes reduction or oxidation depending on the reagents and conditions used.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 41204-08-4
- Molecular Formula : C₁₀H₉BrCl₂O₂
- Molecular Weight : 311.99 g/mol
- Physical Properties :
This compound features a brominated acetoxy group attached to a 3,4-dichlorophenyl ring, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitutions and pharmaceutical precursor chemistry.
Comparison with Structural Analogs
Ethyl 3,4-dichlorophenylglyoxylate (CAS 34966-52-4)
- Molecular Formula : C₁₀H₈Cl₂O₃
- Molecular Weight : 247.07 g/mol
- Key Structural Difference : Replacement of bromine with an oxo (C=O) group.
- Reactivity : The oxo group enhances electrophilicity, favoring condensations (e.g., with amines or hydrazines) over nucleophilic substitutions .
- Applications : Used in synthesizing α-ketoamide derivatives for kinase inhibitors .
Data Comparison :
| Property | Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate | Ethyl 3,4-dichlorophenylglyoxylate |
|---|---|---|
| Molecular Weight (g/mol) | 311.99 | 247.07 |
| Boiling Point (°C) | 331.6 | Not reported |
| Key Functional Group | Bromoacetate | Oxoacetate |
Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate (CAS 78066-06-5)
- Molecular Formula : C₁₀H₉Cl₂O₂S
- Molecular Weight : 265.15 g/mol
- Key Structural Difference : Bromine replaced by a sulfanyl (-S-) group.
- Reactivity : The sulfur atom enables thioether formation and participation in radical reactions.
- Applications: Potential precursor for thioureas or metal-complexing agents .
Synthetic Yield: Not explicitly reported, but similar esters (e.g., ) show yields >85% under optimized conditions.
Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate (CAS 885068-75-7)
Spectral Data :
Quinazoline Derivatives (e.g., Ethyl 2-(6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4-ylthio)acetate)
- Molecular Formula : C₁₈H₁₁Br₂Cl₂N₂O₂S
- Molecular Weight : 573.97 g/mol
- Key Structural Difference : Incorporation of a quinazoline ring system.
- Applications : Explored for antitumor and antimicrobial activities due to the quinazoline scaffold’s pharmacological relevance .
- Synthesis : Requires multi-step reactions, including alkylation with ethyl chloroacetate (yield ~45–88%) .
Pharmacological Potential:
| Compound | Target Activity | Reference |
|---|---|---|
| This compound | Intermediate synthesis | |
| Quinazoline derivatives | Antitumor/antimicrobial |
Sigma Receptor Ligands (e.g., BD 1008, BD 1047)
- Structural Feature : Share the 3,4-dichlorophenyl motif but lack the bromoacetate group.
- Pharmacology : High affinity for sigma-1 receptors, implicated in neuroprotection and pain modulation .
- Key Difference : The bromoacetate group in the main compound may reduce blood-brain barrier permeability compared to BD 1008’s amine-based structure .
Physicochemical and Spectral Comparisons
Boiling Points and Solubility
Biological Activity
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is a chemical compound with the molecular formula C₁₀H₉BrCl₂O₂, recognized for its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromo group and dichlorophenyl moiety, which contribute to its unique reactivity. The compound is typically a colorless to pale yellow liquid or solid depending on purity and storage conditions. Its CAS number is 41204-08-4.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉BrCl₂O₂ |
| Molecular Weight | 311.99 g/mol |
| Physical State | Colorless to pale yellow |
| CAS Number | 41204-08-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes due to the presence of halogen atoms on the aromatic ring. These interactions can lead to alterations in protein function, influencing various biochemical pathways:
- Target Proteins : The compound may form halogen bonds with amino acid residues in proteins, potentially modifying their activity.
- Biochemical Pathways : It can affect cell signaling pathways by modulating enzyme activities and influencing gene expression through interactions with transcription factors.
Cytotoxicity and Anticancer Potential
Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. For instance:
- Cell Lines Tested : Studies have evaluated its effects on MCF-7 (breast cancer), A549 (lung cancer), and SK-OV-3 (ovarian cancer) cell lines.
- IC50 Values : The compound has shown varying degrees of potency, with specific IC50 values indicating its effectiveness in inhibiting cell proliferation.
The anticancer activity is believed to be linked to the compound's ability to induce apoptosis and inhibit cell cycle progression, which are critical mechanisms in cancer treatment.
Pharmacokinetics
This compound is expected to exhibit favorable pharmacokinetic properties:
- Absorption : Due to its lipophilic nature, it is likely well absorbed when administered.
- Metabolism : The compound is primarily metabolized in the liver.
- Excretion : It is excreted via urine, which is typical for many organic compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. These derivatives often demonstrate enhanced biological activities compared to the parent compound:
- Study on Microtubule Depolymerization : Research highlighted that certain derivatives could inhibit microtubule formation in cancer cells, showcasing their potential as chemotherapeutic agents .
- Antimicrobial Activity : Some derivatives have shown selective antimicrobial activity against pathogens like Chlamydia, indicating a broader spectrum of biological activity beyond anticancer properties .
Q & A
Q. What are the common synthetic routes for Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate, and how do reaction conditions influence product purity?
The synthesis typically involves bromination of ethyl 2-(3,4-dichlorophenyl)acetate using bromine (Br₂) in the presence of catalysts like FeBr₃ under inert conditions . Key parameters include temperature control (25–40°C), solvent choice (e.g., dichloromethane), and reaction duration (4–12 hours). Steric hindrance from the 3,4-dichlorophenyl group can lead to side reactions, such as hydrolysis to hydroxy derivatives, as observed in analogous systems . Purity optimization often requires post-reaction purification via column chromatography or recrystallization.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- ¹H NMR : Signals for the ethyl ester group appear as a triplet (~1.2 ppm, CH₃) and quartet (~4.1 ppm, CH₂). The aromatic protons of the dichlorophenyl group resonate as a multiplet (7.2–7.7 ppm) .
- IR : Strong absorption bands at ~1735 cm⁻¹ (ester C=O) and ~600–700 cm⁻¹ (C-Br stretch) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 307–309 (M⁺, accounting for Br isotopes) .
Q. What structural features of this compound influence its reactivity?
The electron-withdrawing 3,4-dichlorophenyl group increases electrophilicity at the α-carbon, enhancing susceptibility to nucleophilic substitution (e.g., SN₂ reactions). The bromine atom acts as a leaving group, while the ester moiety allows further functionalization (e.g., hydrolysis to carboxylic acids) . Steric hindrance from the dichlorophenyl substituent may slow reactions requiring planar transition states .
Q. What are common byproducts during synthesis, and how are they characterized?
Byproducts include:
- Ethyl 2-hydroxy-2-(3,4-dichlorophenyl)acetate : Formed via hydrolysis under moisture-rich conditions, identifiable by IR (broad O-H stretch ~3400 cm⁻¹) and absence of Br in mass spectra .
- Diastereomers : Bromination can yield racemic mixtures, resolvable via chiral HPLC or NMR analysis of splitting patterns .
Advanced Research Questions
Q. How do reaction mechanisms differ when using alternative brominating agents (e.g., NBS vs. Br₂)?
- Br₂ : Proceeds via electrophilic aromatic substitution (EAS) or radical pathways, depending on catalysis. FeBr₃ polarizes Br₂, facilitating Br⁺ attack on the α-carbon .
- N-Bromosuccinimide (NBS) : Prefers radical bromination under UV light, reducing side reactions but requiring rigorous temperature control to avoid over-bromination .
Comparative studies using kinetic isotope effects (KIE) or DFT calculations can elucidate pathway dominance .
Q. How can contradictory data on reaction yields be resolved (e.g., steric vs. electronic effects)?
Contradictions arise from competing steric and electronic factors. For example, the 3,4-dichloro substituent enhances electrophilicity (electronic) but hinders nucleophile access (steric). Resolution methods include:
- Kinetic Studies : Measuring rate constants under varied temperatures to distinguish activation barriers.
- Computational Modeling : Molecular dynamics simulations to visualize transition-state geometries .
Q. What methodologies assess the compound’s potential pharmacological activity?
- In Vitro Assays : Enzymatic inhibition studies (e.g., cyclooxygenase for anti-inflammatory potential) using UV-Vis spectroscopy to track substrate conversion .
- Structure-Activity Relationship (SAR) : Modifying the ester or halogen groups and testing against analogs (e.g., dichlorofenac derivatives) .
- ADMET Prediction : Computational tools like SwissADME to evaluate bioavailability and toxicity .
Q. How does halogen positioning (3,4-dichloro vs. 2,4-dichloro) alter reactivity or bioactivity?
A comparative table highlights key differences:
| Property | 3,4-Dichloro Derivative | 2,4-Dichloro Derivative |
|---|---|---|
| Electrophilicity | Higher (para-Cl enhances EW effect) | Moderate (ortho-Cl steric hindrance) |
| NMR Shifts | Aromatic H at 7.5–7.7 ppm | Aromatic H at 7.3–7.6 ppm |
| Bioactivity | Enhanced COX-2 inhibition (vs. COX-1) | Reduced selectivity due to steric bulk |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
